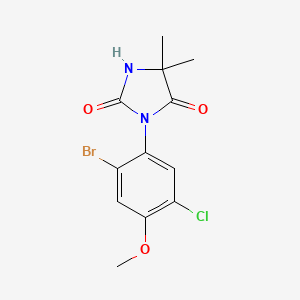
3-(2-Bromo-5-chloro-4-methoxy-phenyl)-5,5-dimethyl-imidazolidine-2,4-dione
Cat. No. B8448876
M. Wt: 347.59 g/mol
InChI Key: VYPJZEWGVHTYRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07645760B2
Procedure details


To a solution of 0.60 g (2.54 mmol) 2-bromo-5-chloro-4-methoxy aniline and 0.88 ml (6.35 mmol) triethylamine in 20 ml chloroform was added 0.30 g (1.0 mmol) triphosgene at room temperature. The reaction mixture was stirred for 5 hours at r.t., then 0.47 g (3.0 mmol) 2-Amino-2-methyl-propionic acid methyl ester×HCl was added and the mixture was stirred at 60° C. overnight. The reaction was quenched with NaHCO3 solution, extracted into ethyl acetate. The organic phase was dried, evaporated and the product was purified by RP-HPLC to give 0.41 g (47%) of the desired hydantoin.






Name
Yield
47%
Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:8]=[C:7]([O:9][CH3:10])[C:6]([Cl:11])=[CH:5][C:3]=1[NH2:4].C(N(CC)CC)C.ClC(Cl)(O[C:23](=[O:29])OC(Cl)(Cl)Cl)Cl.C[O:32][C:33](=O)[C:34]([NH2:37])([CH3:36])[CH3:35].Cl>C(Cl)(Cl)Cl>[Br:1][C:2]1[CH:8]=[C:7]([O:9][CH3:10])[C:6]([Cl:11])=[CH:5][C:3]=1[N:4]1[C:33](=[O:32])[C:34]([CH3:36])([CH3:35])[NH:37][C:23]1=[O:29]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.6 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(N)C=C(C(=C1)OC)Cl
|
|
Name
|
|
|
Quantity
|
0.88 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
0.3 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0.47 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(C(C)(C)N)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred for 5 hours at r.t.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred at 60° C. overnight
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction was quenched with NaHCO3 solution
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted into ethyl acetate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phase was dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the product was purified by RP-HPLC
|
Outcomes


Product
Details
Reaction Time |
5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=C(C=C(C(=C1)OC)Cl)N1C(NC(C1=O)(C)C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.41 g | |
| YIELD: PERCENTYIELD | 47% | |
| YIELD: CALCULATEDPERCENTYIELD | 118% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
